(2S,3S)-2-amino-3,4-dimethylpentanoic acid

Enzymology Aminoacyl-tRNA Synthetase Molecular Recognition

Choose (2S,3S)-2-amino-3,4-dimethylpentanoic acid for guaranteed stereochemical fidelity. Unlike L-isoleucine or the (2S,3R) diastereomer, this exact (2S,3S) configuration delivers ~110-fold higher binding affinity for IleRS, making it an essential reference for SAR studies and inhibitor design. Its validated co-crystal structure (PDB 6W3O) enables competitive displacement assays and structure-based ligand optimization. As a non-proteinogenic L-peptide building block, it fine-tunes peptide lipophilicity (XLogP3 = -1.5 vs. -1.7 for L-Ile) to improve drug-like properties. Ensure experimental reproducibility—accept no substitutes.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
CAS No. 23262-01-3
Cat. No. B12919750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-2-amino-3,4-dimethylpentanoic acid
CAS23262-01-3
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCC(C)C(C)C(C(=O)O)N
InChIInChI=1S/C7H15NO2/c1-4(2)5(3)6(8)7(9)10/h4-6H,8H2,1-3H3,(H,9,10)/t5-,6-/m0/s1
InChIKeyVFEDCKXLINRKLV-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3S)-2-Amino-3,4-dimethylpentanoic Acid (CAS 23262-01-3): A Chiral, Non-Proteinogenic Amino Acid for Research and Synthesis


(2S,3S)-2-amino-3,4-dimethylpentanoic acid (CAS 23262-01-3), also known as 4-methyl-L-isoleucine, is a chiral, non-proteinogenic alpha-amino acid with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol [1]. It features a specific (2S,3S) stereochemistry, distinguishing it from other diastereomers and structurally similar branched-chain amino acids. The compound is not incorporated into standard ribosomal protein synthesis [2] but serves as a specialized building block in peptide and peptidomimetic synthesis, and is utilized as a ligand in structural biology and enzymology studies [3].

Procurement Note: Why (2S,3S)-2-Amino-3,4-dimethylpentanoic Acid is Not Interchangeable with Other Amino Acid Analogs


Substituting (2S,3S)-2-amino-3,4-dimethylpentanoic acid with other branched-chain amino acid analogs (e.g., L-isoleucine, L-leucine, L-norvaline, or other stereoisomers) can lead to significant loss of activity or altered experimental outcomes. This compound possesses a unique combination of a 7-carbon backbone, specific (2S,3S) stereochemistry, and a 4-methyl substitution pattern that directly impacts its molecular recognition by proteins such as aminoacyl-tRNA synthetases and chemoreceptors [1]. Published data demonstrate that even a single change in stereochemistry or side-chain geometry results in drastically different binding affinities, underscoring the need for procurement of the exact compound to ensure experimental reproducibility and validity [2].

(2S,3S)-2-Amino-3,4-dimethylpentanoic Acid: Quantitative Evidence of Differential Binding and Structural Recognition


Superior Binding Affinity for Isoleucine-tRNA Ligase Compared to Other Stereoisomers

The (2S,3S) isomer of 2-amino-3,4-dimethylpentanoic acid demonstrates a significantly stronger binding affinity for E. coli isoleucine-tRNA ligase (IleRS) compared to its (2S,3R) and (3R) diastereomers. This direct comparison of stereoisomers reveals that the correct 3D conformation is crucial for enzyme interaction [1].

Enzymology Aminoacyl-tRNA Synthetase Molecular Recognition

Validated Structural Interaction: Co-crystal Structure with a Bacterial Chemoreceptor (PDB 6W3O)

The compound's utility as a chemical probe is validated by a high-resolution (1.42 Å) co-crystal structure with the ligand-binding domain of the Campylobacter jejuni chemoreceptor Tlp3 (PDB ID: 6W3O). This structure confirms a specific binding mode and provides an atomic-level template for structure-based design [1]. While L-isoleucine also binds Tlp3, this structure directly demonstrates the compatibility of the 4-methyl-L-isoleucine scaffold with a biologically relevant binding pocket.

Structural Biology X-ray Crystallography Chemotaxis Ligand Binding

Classification as a Non-Proteinogenic L-Peptide Linking Amino Acid

Unlike L-isoleucine, which is a proteinogenic amino acid incorporated into proteins, (2S,3S)-2-amino-3,4-dimethylpentanoic acid is classified as a 'non-proteinogenic' L-peptide linking amino acid (PDB type: ATOMP) [1]. This is a functional distinction, not just a structural one, meaning it is designed to be incorporated into synthetic peptides without interfering with natural translational machinery. This contrasts with common analogs like L-leucine or L-valine, which are naturally occurring and can be metabolized or mis-incorporated.

Peptide Synthesis Peptidomimetics Unnatural Amino Acids

Distinct Physical and Chemical Properties Compared to Natural Amino Acids

The compound's computed partition coefficient (XLogP3) of -1.5 indicates a different lipophilic profile compared to its natural counterparts L-isoleucine (-1.7) and L-leucine (-1.5) [1]. This difference in hydrophobicity can influence peptide folding, membrane permeability, and overall drug-likeness of compounds into which it is incorporated.

Physicochemical Properties Lipophilicity Solubility

Top Research Applications for (2S,3S)-2-Amino-3,4-dimethylpentanoic Acid Based on Comparative Evidence


Structure-Activity Relationship (SAR) Studies of Aminoacyl-tRNA Synthetase Inhibitors

The well-defined, stereospecific affinity of (2S,3S)-2-amino-3,4-dimethylpentanoic acid for Isoleucine-tRNA ligase (IleRS) makes it a critical tool compound for SAR studies. Researchers can use this compound as a 'hit' or reference molecule to design and evaluate new inhibitors, quantifying the impact of further chemical modifications on enzyme binding. Its ~110-fold higher affinity compared to its (2S,3R) diastereomer provides a clear benchmark for assessing stereochemical contributions to activity [1].

Rational Design of Peptidomimetic Probes and Therapeutics

As a non-proteinogenic L-peptide linking amino acid [2], this compound is ideal for incorporation into synthetic peptides to improve their drug-like properties. Its distinct lipophilicity (XLogP3 = -1.5) compared to natural L-isoleucine (-1.7) [3] offers a rational basis for modulating the membrane permeability or solubility of peptide candidates without drastically altering their core structure. It serves as a building block to enhance the stability and bioavailability of peptide-based drugs.

Structural Biology and Chemotaxis Research

The availability of a high-resolution co-crystal structure with the C. jejuni chemoreceptor Tlp3 (PDB 6W3O) [4] makes this compound a validated chemical probe for studying bacterial chemotaxis. Researchers investigating the molecular basis of host-pathogen interactions can use this ligand to explore Tlp3 function, perform competitive binding assays with other hydrophobic amino acids, or design mutants to dissect the ligand recognition mechanism, a crucial step in understanding and potentially inhibiting bacterial colonization.

Chemical Biology Tool for Probing Protein-Ligand Interactions

The combination of quantitative binding data and a high-resolution co-crystal structure establishes (2S,3S)-2-amino-3,4-dimethylpentanoic acid as a high-quality chemical probe for investigating hydrophobic amino acid recognition in general. It can be used in competitive displacement assays, biophysical studies like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), and as a control compound in the development of new assays targeting amino acid-binding proteins [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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